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Compound of Interest

Compound Name: Brezivaptan

Cat. No.: B15570044

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the
pharmacokinetics and bioavailability of oral Brexpiprazole (also known as TS-121 and THY-
1773), a selective vasopressin V1B receptor antagonist under investigation for the adjunctive
treatment of major depressive disorder. This document synthesizes available preclinical and
clinical data, details experimental methodologies, and presents the information in a structured
format to facilitate research and development efforts.

Preclinical Pharmacokinetics

Initial pharmacokinetic profiling of Brexpiprazole was conducted in rats and dogs, providing
foundational data for human dose prediction. These studies assessed intravenous and oral
administration to determine key parameters such as clearance, volume of distribution, and oral
bioavailability.

Data Summary

The following table summarizes the key pharmacokinetic parameters of Brexpiprazole in
preclinical animal models.
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Parameter Rat Dog
Intravenous Administration

Dose (mg/kg) 1 0.5
Clearance (CL) (L/h/kg) 1.10+0.12 0.53+£0.05
Volume of Distribution (Vdss)

(Lkg) 2.59 +0.23 2.61+0.21
Half-life (t¥2) (h) 1.8+0.2 35+0.3
Oral Administration

Dose (mg/kg) 3 1

Tmax (h) 15+05 1.4+05
Cmax (ng/mL) 509 + 103 288 £ 57
AUCInf (ng-h/mL) 2690 + 430 1850 + 290
Bioavailability (F) (%) 98.1+15.7 98.4+15.4

Data presented as mean * standard deviation.

Experimental Protocols

Animal Models: Studies were conducted in male Sprague-Dawley rats and male beagle dogs.

Drug Administration:

 Intravenous: Brexpiprazole was administered as a solution via the jugular vein.

o Oral: A suspension of Brexpiprazole was administered via oral gavage.

Sample Collection and Analysis:

» Blood samples were collected at predetermined time points post-administration.
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» Plasma concentrations of Brexpiprazole were determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:
o Pharmacokinetic parameters were calculated using non-compartmental analysis.

» Bioavailability was determined by comparing the area under the curve (AUC) from oral
administration to that from intravenous administration.

Human Pharmacokinetics (Phase | Studies)

While comprehensive quantitative data from human clinical trials are not yet fully published,
information regarding the design of a first-in-human, single-ascending-dose study provides
valuable insight into the clinical evaluation of oral Brexpiprazole. The study reported favorable
pharmacokinetic properties.

Experimental Protocol: Single-Ascending Dose Study

A randomized, double-blind, placebo-controlled study was conducted in healthy male and
female volunteers to assess the safety, tolerability, and pharmacokinetics of single oral doses
of Brexpiprazole.

Study Population: Healthy male and female volunteers.
Dosing Regimen:

» Participants were enrolled in cohorts receiving single oral doses of Brexpiprazole capsules or
placebo in a fasted state.

e Dose levels studied were 0.5, 2.5, 4, 8, 15, 30, and 50 mg.
Sample Collection:

e Blood: Samples were collected at pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12,
24, 36, and 48 hours post-dose.
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» Urine: Samples were collected pre-dose and over the intervals of 0-6, 6-12, 12-24, 24-36,
and 36-48 hours post-dose.

Analytical Method:

o Concentrations of Brexpiprazole in plasma and urine were quantified using a validated LC-
MS/MS method.

Bioavailability and Key Physicochemical Properties

Preclinical data indicate that Brexpiprazole has high oral bioavailability in both rats and dogs
(approximately 98%). This is supported by its physicochemical properties.

Implication for

Property Value . o
Bioavailability
Permeability (PAMPA, pH 6.2) 128.9 x 10~ cm/s High permeability in the gut
Human Plasma Protein High affinity for plasma
- 98.3% _
Binding proteins

PAMPA: Parallel Artificial Membrane Permeability Assay

The high permeability suggests efficient absorption from the gastrointestinal tract. The
extensive plasma protein binding will influence the volume of distribution and the concentration

of unbound, pharmacologically active drug.

Visualizing Experimental Workflows and Concepts

To further elucidate the processes involved in the pharmacokinetic evaluation of oral
Brexpiprazole, the following diagrams have been generated using the DOT language.
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Caption: Preclinical Pharmacokinetic Study Workflow for Oral Brezivaptan.
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Caption: Conceptual Pathway of Oral Brezivaptan Bioavailability.
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 To cite this document: BenchChem. [Oral Brexpiprazole: A Deep Dive into its
Pharmacokinetics and Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570044#pharmacokinetics-and-bioavailability-of-
oral-brezivaptan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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